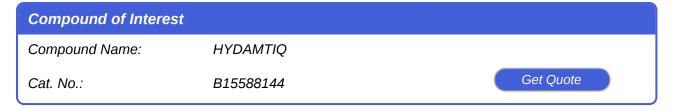


HYDAMTIQ: A Technical Overview of Preclinical Pharmacodynamics

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For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data. As of December 2025, there is no publicly available information regarding the clinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of **HYDAMTIQ** in humans or animals. All data presented herein pertains to its pharmacodynamic properties observed in in vitro and in vivo non-clinical studies.

Executive Summary

HYDAMTIQ is a potent, dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, enzymes critical to DNA single-strand break repair.[1] Its mechanism of action confers significant potential in oncology—particularly in tumors with deficiencies in other DNA repair pathways via synthetic lethality—and in inflammatory and fibrotic diseases.[1][2] Preclinical investigations have demonstrated its ability to modulate key signaling pathways, notably dampening the pro-fibrotic TGF-β/SMAD cascade.[3] It has shown efficacy in animal models of lung fibrosis and anti-proliferative activity against various human cancer cell lines.[2][4] This guide provides an in-depth summary of the available pharmacodynamic data, experimental methodologies, and associated cellular pathways.

Pharmacodynamics

The primary pharmacodynamic effect of **HYDAMTIQ** is the competitive inhibition of PARP-1 and PARP-2. This inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in



the repair of DNA single-strand breaks. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[2]

Beyond oncology, PARP activation is a key event in inflammatory and fibrotic processes.[5] **HYDAMTIQ** has been shown to attenuate inflammation and fibrosis by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][6]

In Vitro Activity

HYDAMTIQ demonstrates potent enzymatic inhibition and anti-proliferative effects across various cell-based assays.

Parameter	Target/Cell Line	Value	Reference
IC50	PARP-1 (enzymatic assay)	29 nM	[1]
IC50	PARP-2 (enzymatic assay)	38 nM	[1]
IC50	CAPAN-1 (BRCA2 mutant pancreatic cancer)	Time-dependent; lower IC ₅₀ with prolonged exposure	[1]
IC50	MCF-7 (BRCA wild- type breast cancer)	Higher than CAPAN-1 cells	[1]
Effect	SW620 (colorectal cancer, low ATM)	Greater anti- proliferative effect compared to high ATM cells	[2]

In Vivo Preclinical Efficacy

Studies using a murine model of bleomycin-induced lung fibrosis have demonstrated the dosedependent efficacy of **HYDAMTIQ** in mitigating key markers of the disease.[5]

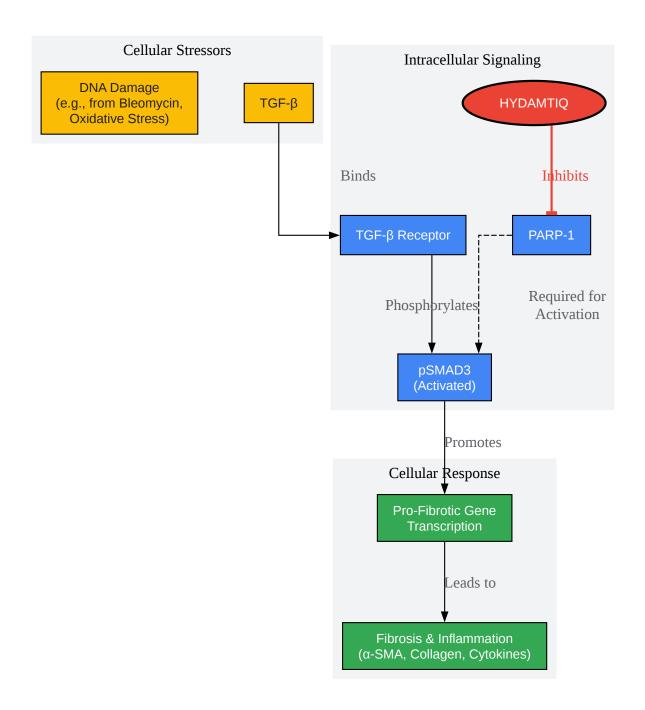


Model	Biomarker	Effect of HYDAMTIQ (1, 3, 10 mg/kg/day)	Reference
Bleomycin-Induced Lung Fibrosis (Mouse)	PARP Activity (Lung Tissue)	Dose-dependent reduction	[5]
TGF-β Levels (Lung Tissue)	Dose-dependent reduction	[3]	
pSMAD3 Expression (Lung Tissue)	Dose-dependent reduction	[3]	-
α-SMA Deposition (Lung Tissue)	Dose-dependent reduction	[3]	-
TNF- α & IL-1 β (Lung Tissue)	Dose-dependent reduction	[5]	-
iNOS & COX-2 Expression (Lung Tissue)	Dose-dependent reduction	[3]	<u>-</u>
Lung Stiffness & Airway Resistance	Dose-dependent attenuation of increase	[3][5]	-

Key Signaling Pathway: PARP and TGF-β/SMAD Crosstalk

HYDAMTIQ exerts its anti-fibrotic effects by inhibiting PARP, which in turn dampens the TGF- β /SMAD signaling pathway. DNA damage activates PARP-1, which has been shown to be necessary for the phosphorylation and activation of SMAD3, a key downstream effector of TGF- β .[3][6] By inhibiting PARP, **HYDAMTIQ** reduces SMAD3 activation, thereby decreasing the expression of pro-fibrotic genes.





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HYDAMTIQ inhibits the pro-fibrotic TGF-β/SMAD pathway.



Experimental Protocols

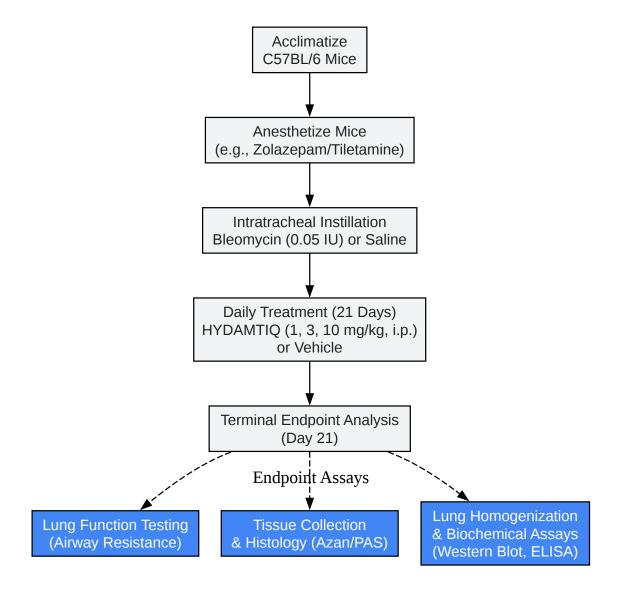
The following are detailed methodologies for key experiments cited in the preclinical evaluation of **HYDAMTIQ**.

In Vivo: Murine Model of Bleomycin-Induced Pulmonary Fibrosis[3][5]

This model is used to evaluate the anti-fibrotic and anti-inflammatory potential of therapeutic candidates.

- Animal Model: Male C57BL/6 mice are used.
- Induction of Fibrosis: A single intratracheal injection of bleomycin (e.g., 0.05 IU) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive saline.
- Drug Administration: Mice are treated with **HYDAMTIQ** (e.g., 1, 3, or 10 mg/kg/day) or vehicle control, typically via intraperitoneal (i.p.) injection, for a period of 21 days post-bleomycin administration.
- Endpoint Analysis:
 - Lung Function: Airway resistance and lung compliance are measured to assess lung stiffness.
 - Histology: Lung tissues are harvested, fixed, and stained (e.g., Azan stain for collagen,
 PAS stain for goblet cells) to evaluate the extent of fibrosis and airway remodeling.
 - Biochemical Analysis: Lung homogenates are used for Western blot analysis to quantify protein levels of PARP activity (PARylation), pSMAD3, iNOS, and COX-2. ELISA is used to measure levels of cytokines like TNF-α and IL-1β.





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